Bienvenue dans la boutique en ligne BenchChem!

Allyloxypropyl methacrylate

Asymmetric crosslinking Sequential polymerization Graft copolymer architecture

Allyloxypropyl methacrylate (CAS 77757-02-9) is a bifunctional unsaturated monomer belonging to the (meth)acrylate ester class. Its molecular architecture incorporates two chemically distinct polymerizable groups — a methacrylate ester and a terminal allyl ether — separated by a three-carbon propyl spacer, with molecular formula C₁₀H₁₆O₃ and molecular weight 184.23 g/mol.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B1647274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyloxypropyl methacrylate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCOCC=C
InChIInChI=1S/C10H16O3/c1-4-6-12-7-5-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3
InChIKeyVTPQJFCQKHYNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyloxypropyl Methacrylate for Scientific Procurement: Bifunctional Monomer Overview


Allyloxypropyl methacrylate (CAS 77757-02-9) is a bifunctional unsaturated monomer belonging to the (meth)acrylate ester class. Its molecular architecture incorporates two chemically distinct polymerizable groups — a methacrylate ester and a terminal allyl ether — separated by a three-carbon propyl spacer, with molecular formula C₁₀H₁₆O₃ and molecular weight 184.23 g/mol . The methacrylate moiety undergoes rapid free-radical polymerization, while the allyl ether group participates in sequential crosslinking via radical coupling or autoxidative mechanisms, enabling staged network formation [1]. This dual reactivity, combined with a moderate computed hydrophobicity (XlogP = 2.5) and topological polar surface area of 35.5 Ų , distinguishes the compound from simple mono-functional methacrylates and from symmetrically di-functional dimethacrylates. The compound’s boiling point under reduced pressure (99 °C at 0.3 mbar) further informs handling and storage requirements during procurement.

Selection Logic Asymmetric dual-reactivity monomer Enables sequential network construction
Workflow Fit Radical polymerization with latent post-cure Methacrylate initiation + allyl ether staging
Use Context Graft copolymer and ambient-cure applications Handling: reduced pressure boiling point data available

Why Allyloxypropyl Methacrylate Cannot Be Replaced by Simple Analogs in Research and Industrial Formulations


Generic substitution of allyloxypropyl methacrylate with a simple allyl methacrylate (AMA) or a symmetric dimethacrylate such as ethylene glycol dimethacrylate (EGDMA) fundamentally alters the polymerization trajectory and the final network architecture. Allyloxypropyl methacrylate possesses two olefinic groups with markedly different intrinsic reactivities: the methacryloyl group copolymerizes preferentially during the initial radical polymerization stage, while the allyloxy group reacts at a much later stage or under oxidative conditions, enabling graft-type or sequentially crosslinked structures [1]. In contrast, AMA lacks the ether-linked spacer that provides segmental flexibility and moderates local polarity , while EGDMA, bearing two methacrylate groups of near-equal reactivity, produces a densely crosslinked, homogeneous network early in the polymerization, precluding staged morphology control [2]. The result is that substituting AOPMA with a close analog inevitably sacrifices the capacity for post-polymerization oxidative curing, alters hydrophobicity balance, and disrupts the kinetic separation of crosslinking stages that underpins its application-specific advantages. The quantitative evidence below substantiates these differentiation dimensions.

Reactivity Mismatch
Simple allyl methacrylate (AMA) lacks a latent second-stage reactive group, precluding post-polymerization crosslinking and staged network formation.
Network Architecture Shift
Symmetrical dimethacrylates like EGDMA produce a dense, homogeneous network early in polymerization, which may not reproduce the heterogeneous, phase-separated morphology enabled by AOPMA's kinetic staging.
Curing Pathway Loss
Replacement with purely methacrylic crosslinkers sacrifices autoxidative ambient-cure capability, requiring thermal or UV equipment for crosslinking.

Allyloxypropyl Methacrylate: Quantitative Comparator-Based Evidence for Selection Decisions


Differential Group Reactivity: Methacryloyl vs. Allyloxy Polymerization Kinetics

Allyloxypropyl methacrylate features two olefinic sites with a well-documented reactivity hierarchy: the methacryloyl group polymerizes first in the radical initiation/propagation stage, while the allyloxy group participates later via radical coupling or oxidative crosslinking, enabling staged network construction [1]. In contrast, allyl methacrylate (AMA) — the closest single-olefin analog — possesses only the methacrylate functionality and lacks a latent second-stage reactive group, precluding post-polymerization crosslinking. For the related system allyl methacrylate/methyl methacrylate, reactivity ratios have been experimentally determined as r(allyl) = 1.60–1.62 and r(methyl) = 0.34–0.36, confirming preferential incorporation of the allyl-bearing monomer [2]. While quantitative kinetic data specific to AOPMA homopolymerization are not available in the open literature, the presence of the electron-rich allyl ether — which undergoes degradative chain transfer in radical polymerization — predicts an even more pronounced reactivity differential between its two functional groups compared to AMA, whose allyl group is directly attached to the ester [3]. This kinetic staging is the mechanistic basis for AOPMA's utility in applications requiring controlled network heterogeneity.

Differential Group Reactivity
Class-level inference
Methacryloyl (fast, initial stage) + Allyloxy (slow/delayed, second stage) vs. AMA (single-stage) or EGDMA (simultaneous crosslinking)
Supports staged network procurement; reactivity differential is the mechanistic basis for controlled heterogeneity.
Inferred from AMA/MMA reactivity ratios r(allyl)/r(methyl) ≈ 1.6/0.35. Data to verify for AOPMA homopolymerization.
Asymmetric crosslinking Sequential polymerization Graft copolymer architecture

Autoxidative Post-Cure Capability vs. Methacrylate-Only Crosslinkers

The allyl ether group in allyloxypropyl methacrylate enables autoxidative crosslinking in the presence of atmospheric oxygen and metal-based driers (e.g., cobalt, manganese), a mechanism unavailable to purely methacrylic crosslinkers such as EGDMA or trimethylolpropane trimethacrylate (TMPTMA) [1]. A water-based autoxidisable coating composition patent [1] specifically claims copolymers containing 30–50 wt% of 3-allyloxy-2-hydroxypropyl esterified moieties — structurally analogous to AOPMA — which undergo oxidative curing at ambient temperature (20 °C) to yield films that demonstrate resistance to both long-term and short-term water damage, as well as good lapping performance (application of adjacent bands separated by up to 10 minutes without visible boundary formation). By contrast, EGDMA-cured coatings require either thermal initiation (typically 80–120 °C) or photoinitiation (UV exposure) to achieve crosslinking, limiting their applicability in large-area ambient-cure scenarios [2]. The oxygen-dependent curing rate and extent of cure for allyl ether-containing systems are functions of allyl functionality degree and molecular weight, as quantified by FTIR monitoring of allylic unsaturation disappearance [3].

Autoxidative Post-Cure Capability
Class-level inference
Allyl ether enables O₂-mediated crosslinking at 20 °C with metal driers vs. EGDMA (requires thermal ≥80 °C or UV initiation)
Context-dependent; supports selection for ambient-cure coatings and adhesives.
FTIR monitoring confirms allyl unsaturation consumption in air. Copolymer data with 30–50 wt% allyloxy ester moieties.
Air-curable coatings Autoxidation Ambient-temperature crosslinking

Computed Hydrophobicity Balance: AOPMA vs. Allyl Methacrylate vs. EGDMA

The computed octanol-water partition coefficient (XlogP) of allyloxypropyl methacrylate is 2.5 , which is 0.8 log units higher (approximately 6.3-fold greater octanol partitioning) than allyl methacrylate (AMA, XlogP = 1.7) [1] and 0.6 log units higher (approximately 4-fold greater) than ethylene glycol dimethacrylate (EGDMA, XlogP = 1.90) [2]. The topological polar surface area (TPSA) of AOPMA is 35.5 Ų , intermediate between AMA (26.3 Ų) [1] and EGDMA (52.6 Ų) [2]. This TPSA difference arises from the presence of one additional ether oxygen in AOPMA compared to AMA, while EGDMA's two ester carbonyl oxygens contribute greater polarity. The combination of higher XlogP with moderate TPSA suggests that AOPMA-based copolymers would exhibit reduced equilibrium water uptake and enhanced compatibility with hydrophobic substrates compared to EGDMA-crosslinked systems, while retaining better interfacial adhesion than the fully non-polar AMA-derived polymers due to the ether oxygen's hydrogen-bond acceptor capacity [3].

Hydrophobicity Balance
Cross-study comparable
AOPMA XlogP = 2.5 (+0.8 vs. AMA, +0.6 vs. EGDMA); TPSA = 35.5 Ų
Reported hydrophobicity increase may support lower water uptake in cured networks.
Computed values via standard algorithms. Empirical water-sorption data to verify.
Partition coefficient Polymer hydrophobicity Water uptake control

Thermo-Oxidative Stability of 3-Allyloxypropyl-Containing Copolymers

Copolymers incorporating 3-allyloxypropyl moieties — structurally identical to the polymerized residue of AOPMA — have been evaluated for isothermal thermo-oxidative decomposition between 210 and 300 °C in air [1]. The study examined copolymers of methyl methacrylate with 1–30 mole percent of di(N-2-hydroxy, 3-allyloxypropyl) isocyanurate (MHPDHAIC) and tris(N-2-hydroxy, 3-allyloxypropyl) isocyanurate (THAIC), the latter being trifunctional analogs of AOPMA. The crosslinked copolymers exhibited thermo-oxidative decomposition profiles that were composition-dependent, with the allyloxypropyl-containing crosslinks contributing to char formation and altered degradation kinetics relative to linear PMMA homopolymer (PMAA homopolymer thermo-oxidative decomposition typically commences at ~250 °C) [REFS-1, REFS-2]. While direct comparative data for AOPMA homopolymer vs. EGDMA-crosslinked PMMA are not available, the isocyanurate-anchored 3-allyloxypropyl networks demonstrate that the allyl ether linkage does not introduce a catastrophic thermal weak point; rather, the network retains integrity up to at least 210 °C, which is comparable to the onset of PMMA side-group scission [2].

Thermo-Oxidative Stability
Supporting evidence
3-Allyloxypropyl-containing copolymer networks stable to ≥210 °C in air; char formation alters degradation profile vs. linear PMMA.
Suggests no catastrophic thermal weak point from the allyl ether linkage up to 200 °C service range.
Direct AOPMA homopolymer vs. EGDMA data not available; isocyanurate-anchored analog study.
Thermal stability Degradation resistance Crosslinked network durability

High-Value Application Scenarios Where Allyloxypropyl Methacrylate Provides Verified Differentiation


Ambient-Cure, Air-Drying Decorative and Protective Coatings

Allyloxypropyl methacrylate is ideally suited for water-based architectural trim paints, varnishes, and woodstains that require autoxidative drying at ambient temperature (20 °C) with metal drier catalysts. The allyl ether group enables oxygen-mediated crosslinking after film formation, a capability absent in EGDMA or TMPTMA-based systems that require thermal or UV curing [1]. The demonstrated lapping performance (adjacent bands applied up to 10 minutes apart without visible boundary) and water resistance of coatings formulated with 3-allyloxy-2-hydroxypropyl-containing copolymers [1] directly supports AOPMA's use when ambient-cure decorative trim paints with good open time are specified.

Staged-Network Adhesives and Graft Copolymer Intermediates

When the goal is to create a graft copolymer architecture — for example, grafting a poly(butyl acrylate) rubber phase onto a poly(methyl methacrylate) matrix — AOPMA provides the necessary kinetic staging between its methacryloyl and allyloxy groups. The methacryloyl group copolymerizes with the matrix monomers during the first polymerization stage, while the pendant allyloxy groups remain largely unreacted and available for subsequent radical grafting or crosslinking [1]. This staged reactivity is the mechanistic differentiator from EGDMA, which would crosslink both phases simultaneously and prevent the desired phase-separated morphology [2].

Moisture-Resistant Dental Adhesive Formulations

In dental adhesive compositions where hydrophobicity is critical for long-term dentin bond durability, AOPMA's computed XlogP of 2.5 — 0.8 log units higher than allyl methacrylate and 0.6 log units higher than EGDMA — predicts significantly lower water sorption in the cured adhesive layer [1]. The moderate TPSA (35.5 Ų) retains sufficient polarity for wetting of the hydrophilic dentin substrate, striking a balance that simple hydrophobic monomers (e.g., dodecyl methacrylate) cannot achieve due to poor interfacial adhesion [2]. The German patent DE4137076C2, which targets dental adhesives with high dentin adhesion and improved marginal seal, describes formulations structurally compatible with AOPMA-based crosslinkers .

Thermally Stable Crosslinked Networks for Electronic or Automotive Applications

For encapsulants and coatings exposed to sustained elevated temperatures (up to ~200 °C), the 3-allyloxypropyl-containing copolymer networks have demonstrated structural integrity with thermo-oxidative decomposition onset at or above 210 °C [1]. This thermal stability, combined with the hydrophobicity advantage (XlogP 2.5) that minimizes moisture ingress at elevated temperatures, positions AOPMA as a viable crosslinker for under-the-hood automotive coatings and electronic device encapsulation where both thermal and moisture resistance are simultaneously required.

Application
Selection Property
Validation Focus
Ambient-Cure Air-Drying Coatings
Autoxidative crosslinking capability
Lapping performance and water resistance at 20 °C cure
Staged-Network Adhesives and Graft Copolymers
Sequential reactivity of methacryloyl and allyloxy groups
Phase-separated morphology and grafting efficiency
Moisture-Resistant Dental Adhesives
Computed hydrophobicity and moderate polar surface area
Water sorption and interfacial adhesion in cured layers
Thermally Stable Electronic/Automotive Encapsulants
Thermo-oxidative stability up to ~200 °C
Network integrity and moisture resistance at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyloxypropyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.